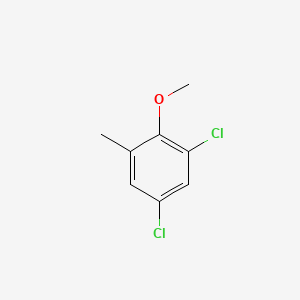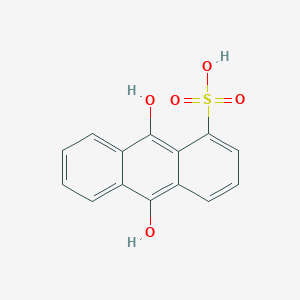
2,3-Dihydro-1H-1lambda~4~-thiophen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-1lambda~4~-thiophen-1-one is a heterocyclic compound featuring a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
化学反応の分析
Types of Reactions: 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
科学的研究の応用
2,3-Dihydro-1H-1lambda~4~-thiophen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
類似化合物との比較
- Thiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbohydrazide
- Thiophene-2-carboxaldehyde
Comparison: 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
特性
CAS番号 |
14852-21-2 |
|---|---|
分子式 |
C4H6OS |
分子量 |
102.16 g/mol |
IUPAC名 |
2,3-dihydrothiophene 1-oxide |
InChI |
InChI=1S/C4H6OS/c5-6-3-1-2-4-6/h1,3H,2,4H2 |
InChIキー |
LWMWHALFZXYGIE-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


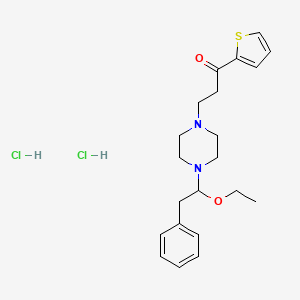
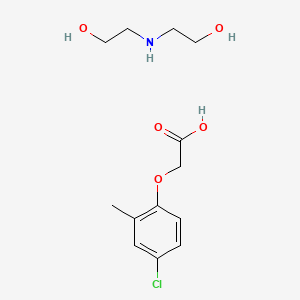
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
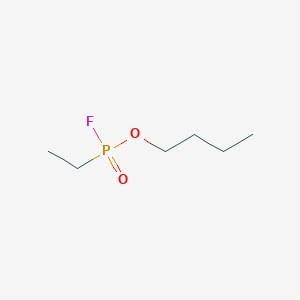
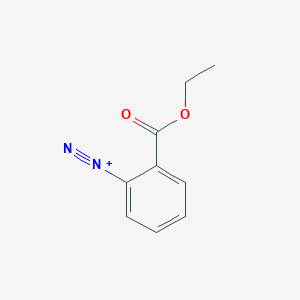
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

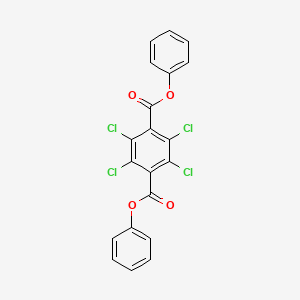
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
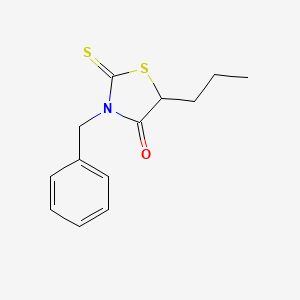
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)

